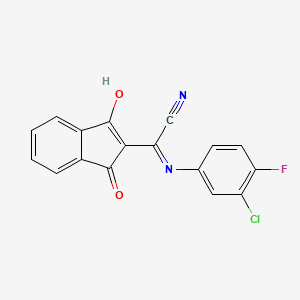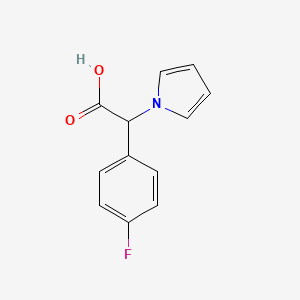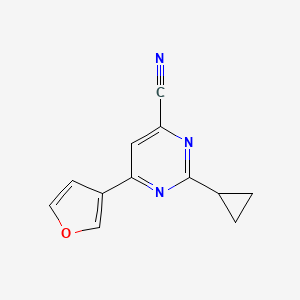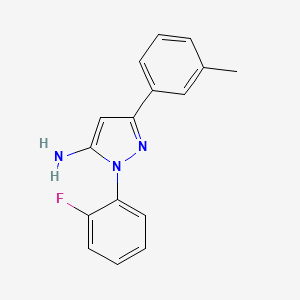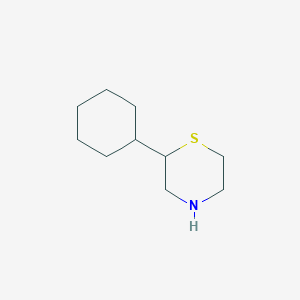
2-Cyclohexylthiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexylthiomorpholine is an organic compound that belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylthiomorpholine typically involves the reaction of morpholine with cyclohexyl halides in the presence of a base. One common method is the nucleophilic substitution reaction where morpholine reacts with cyclohexyl chloride or bromide under basic conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 2-Cyclohexylthiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiomorpholine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the cyclohexyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Regeneration of the thiomorpholine ring.
Substitution: Various substituted thiomorpholines depending on the reagents used.
科学的研究の応用
2-Cyclohexylthiomorpholine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 2-Cyclohexylthiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiomorpholine ring can form interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Morpholine: A simpler analog without the cyclohexyl group.
Thiomorpholine: The parent compound without any substituents.
Cyclohexylamine: Contains the cyclohexyl group but lacks the thiomorpholine ring.
Uniqueness: 2-Cyclohexylthiomorpholine is unique due to the presence of both the cyclohexyl group and the thiomorpholine ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.
特性
分子式 |
C10H19NS |
|---|---|
分子量 |
185.33 g/mol |
IUPAC名 |
2-cyclohexylthiomorpholine |
InChI |
InChI=1S/C10H19NS/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h9-11H,1-8H2 |
InChIキー |
NMPDYHOPQIEOBR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2CNCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B14869804.png)

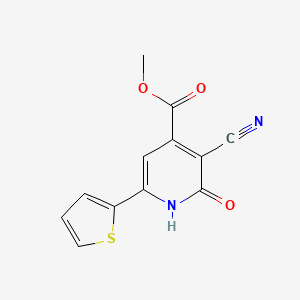
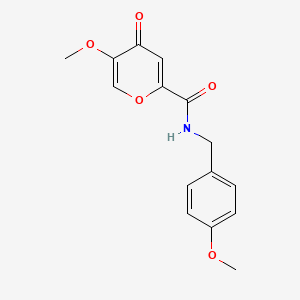
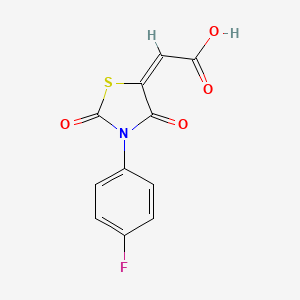
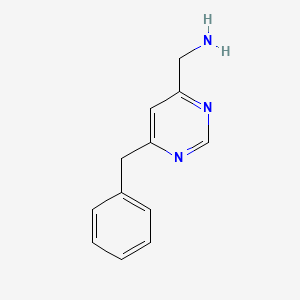
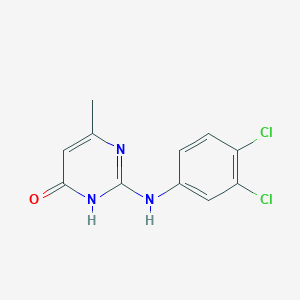
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B14869856.png)


